molecular formula C15H21N7O3S B2421693 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034298-16-1

1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2421693
CAS No.: 2034298-16-1
M. Wt: 379.44
InChI Key: AKONIFAQGUKILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a sophisticated chemical reagent designed for pharmaceutical discovery and medicinal chemistry research. This molecule integrates two distinct heterocyclic systems—a sulfonamide-functionalized pyrazole and a 1,2,4-oxadiazole ring—into a single, multi-targeted scaffold. The 1,2,4-oxadiazole unit is recognized in drug discovery for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability and pharmacokinetic profiles of lead compounds . This heterocycle is found in a range of commercially available drugs and exhibits a wide spectrum of biological activities, making it a valuable framework for developing novel therapeutic agents . The presence of the sulfonamide group further expands the potential research applications, as this moiety is commonly investigated for its enzyme inhibitory capabilities. This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers handling this product are responsible for consulting all relevant literature and material safety data sheets to ensure safe laboratory practices.

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3S/c1-9(2)22-11(4)14(10(3)19-22)26(23,24)17-7-13-18-15(20-25-13)12-6-16-21(5)8-12/h6,8-9,17H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONIFAQGUKILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, interaction with biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features multiple functional groups, including a sulfonamide moiety and pyrazole rings. These structural components are significant for its biological activity. The presence of the oxadiazole ring also contributes to its pharmacological profile.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.38 g/mol
CAS NumberNot specified

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in pain and inflammation pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Mechanism of Action:
The exact mechanism of action remains unclear; however, studies suggest that the compound interacts with various biological targets, including enzymes and receptors related to inflammatory responses. Techniques such as enzyme inhibition assays and molecular docking simulations are often employed to elucidate these interactions.

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of specific structural modifications in enhancing biological activity. The 3,5-dimethyl substitutions on the pyrazole ring are particularly critical for improving the compound's inhibitory effects on target enzymes.

Key Findings:

  • Compounds with similar structural features have demonstrated varying degrees of biological activity.
  • The unique combination of isopropyl and methyl groups enhances lipophilicity, potentially improving binding affinity to biological targets compared to simpler analogs.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound Name Structural Features Biological Activity
3,5-Dimethylpyrazole SulfonamideDimethyl substitutions on the pyrazole ringAnti-inflammatory
Pyrazolopyridine SulfonamideIncorporates a pyridine ringAnticancer activity
4-SulfonamidopyrazolesVarious substitutionsDiverse biological activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, sulfonamide intermediates are often alkylated using K₂CO₃ as a base in polar aprotic solvents like DMF at room temperature . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) and inert atmospheres to prevent oxidation. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can researchers confirm the structural integrity of this sulfonamide-pyrazole-oxadiazole hybrid?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁵N) and high-resolution mass spectrometry (HRMS) are essential. IR spectroscopy can validate functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the oxadiazole and pyrazole rings . Purity should be confirmed via HPLC with UV detection at λ = 254 nm.

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

  • Methodological Answer : The sulfonamide group and aromatic heterocycles confer low aqueous solubility. Co-solvents (e.g., DMSO:water mixtures) or formulation with cyclodextrins can enhance solubility for in vitro assays . Solubility parameters (Hansen solubility parameters) should be calculated to identify optimal solvents .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide’s known role in binding catalytic sites. Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can identify antiproliferative activity. Dose-response curves (IC₅₀) should be generated using serial dilutions (1 nM–100 µM) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to minimize byproducts during the oxadiazole ring formation?

  • Methodological Answer : Byproducts like open-chain intermediates often arise from incomplete cyclization. Refluxing in POCl₃ or using microwave-assisted synthesis (120°C, 30 min) improves cyclization efficiency . Kinetic studies (e.g., in situ FTIR) can identify optimal reaction times. Computational modeling (DFT) of transition states may guide catalyst selection .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray structures)?

  • Methodological Answer : Dynamic NMR can detect conformational exchange in solution (e.g., rotameric equilibria of the isopropyl group). Compare experimental NMR shifts with DFT-calculated chemical shifts (using Gaussian or ORCA) to validate assignments . For crystallographic discrepancies (e.g., bond angles), check for temperature-dependent lattice effects.

Q. How does the 1-methylpyrazole substituent influence binding affinity in molecular docking studies?

  • Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) with and without the 1-methylpyrazole moiety. Analyze binding energy (ΔG) and hydrogen-bonding interactions. Compare with analogs lacking the methyl group to isolate its contribution. MD simulations (100 ns) can assess stability of the ligand-receptor complex .

Q. What are the stability profiles of this compound under accelerated degradation conditions?

  • Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines) under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via UPLC-PDA-MS to identify major degradation pathways. Arrhenius plots (40°C–60°C) predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.